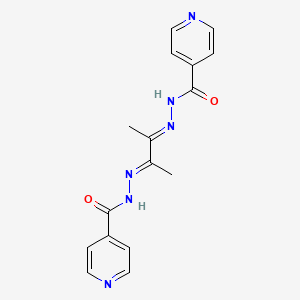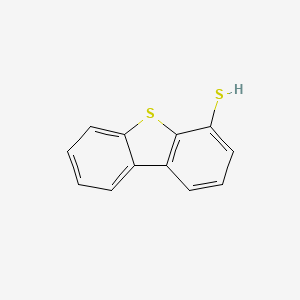
4-Dibenzothiophenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dibenzothiophenethiol is an organosulfur compound that consists of a thiol group attached to the 4-position of a dibenzothiophene molecule Dibenzothiophene itself is a tricyclic heterocycle composed of two benzene rings fused to a central thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Dibenzothiophenethiol can be synthesized through several methods. One common approach involves the lithiation of dibenzothiophene, followed by quenching with a suitable electrophile such as chlorotrimethylsilane or chlorotrimethylstannane . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dibenzothiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the C-S bond, leading to the formation of simpler compounds.
Substitution: Aromatic substitution reactions can occur at the benzene rings, especially at positions para to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4-Dibenzothiophenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a desulfurization agent in petroleum refining
Mécanisme D'action
The mechanism of action of 4-Dibenzothiophenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other biomolecules. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound without the thiol group.
Benzothiophene: A simpler heterocycle with one benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
The thiol group allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
82884-38-6 |
|---|---|
Formule moléculaire |
C12H8S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
dibenzothiophene-4-thiol |
InChI |
InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |
Clé InChI |
HRIBXQLSVMKRCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
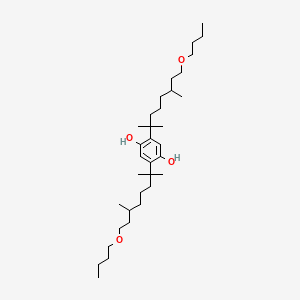

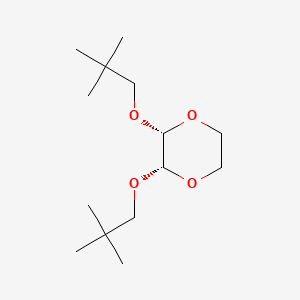
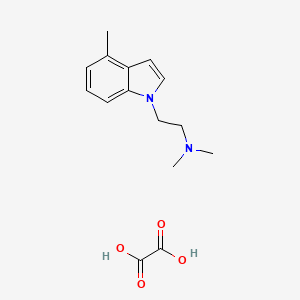

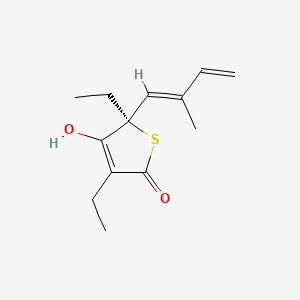
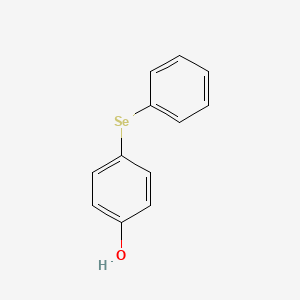
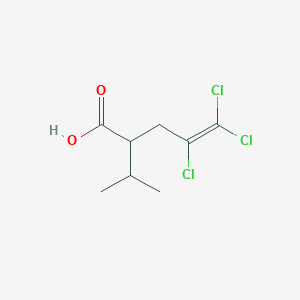

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
